(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride

Asymmetric Catalysis Mannich Reaction Organocatalysis

Select (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (BINSA-Cl) as the superior precursor for chiral Brønsted acid organocatalysts. Its dual sulfonyl chloride groups on a rigid, axially chiral scaffold enable construction of BINSA derivatives that can not be accessed from mono‑sulfonyl chloride alternatives. Pyridinium BINSA salts derived from this compound deliver >2.5x higher enantioselectivity than standard chiral phosphoric acids in Mannich-type reactions, and its BINSate dianion transforms achiral metal complexes into highly enantioselective catalysts (up to 90% ee). Guaranteed ≥99% ee chiral purity and batch‑to‑batch consistency ensure reproducible results in asymmetric catalysis. For researchers and procurement professionals who cannot afford variability, this is the definitive starting material.

Molecular Formula C20H12Cl2O4S2
Molecular Weight 451.3 g/mol
CAS No. 1187629-43-1
Cat. No. B1502606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride
CAS1187629-43-1
Molecular FormulaC20H12Cl2O4S2
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C20H12Cl2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H
InChIKeyLPHLPJZENXUTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (CAS 1187629-43-1) Product Selection Guide: Chiral Building Block for Asymmetric Catalysis


(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (CAS 1187629-43-1), also referred to as BINSA-Cl, is a chiral, axially symmetric binaphthyl derivative with the molecular formula C20H12Cl2O4S2 and a molecular weight of 451.34 g/mol . It is a key precursor for synthesizing chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and its derivatives, a class of strong Brønsted acid organocatalysts [1]. This compound is commercially available as a white to off-white crystalline powder with a melting point of 235 °C (dec.) .

Why Generic BINOL-Derived Chlorides or Other Chiral Sulfonyl Chlorides Cannot Replace (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride


Generic substitution of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is not feasible due to its unique structural and reactivity profile. Unlike mono-sulfonyl chlorides derived from BINOL or simpler arenes, this compound provides two highly electrophilic sulfonyl chloride groups on a rigid, axially chiral binaphthyl scaffold [1]. This dual functionality enables the construction of a diverse range of potent BINSA-derived organocatalysts that cannot be accessed from alternatives [2]. Furthermore, its specific enantiomeric purity and stability characteristics directly influence the performance of the resulting catalysts, a factor not guaranteed by using a generic chiral sulfonyl chloride .

(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (1187629-43-1) Quantitative Comparative Evidence for Procurement Decisions


Enantioselectivity in Mannich-Type Reactions: Pyridinium BINSA Salt vs. Other Chiral Brønsted Acids

Pyridinium salts derived from BINSA (which is synthesized from (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride) exhibit superior enantioselectivity in Mannich-type reactions compared to alternative chiral Brønsted acids. In the model reaction between an aldimine and a β-ketoester, a BINSA-pyridine combined salt catalyst achieved 90% enantiomeric excess (ee), while a standard chiral phosphoric acid catalyst yielded only 35% ee under identical conditions [1].

Asymmetric Catalysis Mannich Reaction Organocatalysis

Enantioselectivity in C-H Bond Functionalization: BINSate Anion vs. Achiral Counterion

The BINSate dianion, derived from the hydrolysis of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride, can act as a highly effective chiral counterion for achiral metal catalysts. In a Cp*Rh(III)-catalyzed enantioselective C-H bond functionalization, the use of a BINSate counterion resulted in a product with an enantiomeric ratio (er) of up to 95:5, corresponding to 90% ee. In contrast, control reactions using an achiral triflimide (NTf2-) counterion or no chiral anion produced a racemic mixture (50:50 er, 0% ee) [1].

C-H Activation Asymmetric Catalysis Rhodium Catalysis

Enantiomeric and Chemical Purity of Commercial Supply

Commercially available (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is supplied with high and well-defined chiral purity, a critical specification for reproducible asymmetric synthesis. One major supplier guarantees a chiral purity of ≥ 99% enantiomeric excess (ee) and a chemical purity of >98.0% (HPLC). This is in contrast to generic or alternative chiral sulfonyl chlorides, which may be offered at lower purity levels (e.g., 95-98% chemical purity) with undefined or lower optical purity .

Chiral Purity Procurement Quality Control

High-Value Application Scenarios for (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride Based on Comparative Evidence


Synthesis of High-Enantioselectivity BINSA-Based Organocatalysts for Mannich Reactions

Researchers aiming to develop or utilize highly enantioselective catalysts for Mannich-type reactions should prioritize (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride. Its derivatives, such as pyridinium BINSA salts, have demonstrated a >2.5x improvement in ee over standard chiral phosphoric acids, making it a superior precursor for generating chiral β-amino carbonyl compounds, common motifs in pharmaceuticals [1].

Enabling Asymmetric C-H Bond Functionalization via Chiral Anion Control

For groups exploring chiral anion control in C-H activation, this compound is a critical starting material. Its hydrolysis to the BINSate dianion provides a robust, high-performing chiral counterion that transforms an achiral metal complex into a highly enantioselective catalyst (achieving up to 90% ee), a capability not shared by simpler sulfonyl chlorides [1].

Reliable Procurement of High-Purity Chiral Building Block for Reproducible Catalysis

Procurement professionals seeking to minimize batch-to-batch variability and ensure reproducible results in asymmetric catalysis should select this compound based on its well-defined commercial specifications. A guaranteed chiral purity of ≥ 99% ee from established vendors reduces the risk associated with lower-purity alternatives, ensuring that the desired enantioselectivity in catalytic applications is not compromised by an inferior starting material [1][2].

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